Cas no 1807128-64-8 (Ethyl 4-chloro-2-cyano-6-hydroxybenzoate)

Ethyl 4-chloro-2-cyano-6-hydroxybenzoate is a versatile benzoate ester derivative with a chloro, cyano, and hydroxyl functional group substitution pattern. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic compounds and pharmaceutical precursors. The presence of both electron-withdrawing (chloro, cyano) and electron-donating (hydroxy) groups enhances its reactivity in selective transformations, such as nucleophilic substitutions or cyclization reactions. The ethyl ester moiety improves solubility in organic solvents, facilitating purification and downstream applications. This compound is commonly utilized in medicinal chemistry and agrochemical research due to its potential as a building block for bioactive molecules. Its stability under standard storage conditions ensures reliable performance in synthetic workflows.
Ethyl 4-chloro-2-cyano-6-hydroxybenzoate structure
1807128-64-8 structure
Product name:Ethyl 4-chloro-2-cyano-6-hydroxybenzoate
CAS No:1807128-64-8
MF:C10H8ClNO3
Molecular Weight:225.628421783447
CID:4947803

Ethyl 4-chloro-2-cyano-6-hydroxybenzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-chloro-2-cyano-6-hydroxybenzoate
    • インチ: 1S/C10H8ClNO3/c1-2-15-10(14)9-6(5-12)3-7(11)4-8(9)13/h3-4,13H,2H2,1H3
    • InChIKey: VDNGOONWSHSSFV-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C#N)C(C(=O)OCC)=C(C=1)O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 286
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 70.3

Ethyl 4-chloro-2-cyano-6-hydroxybenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015017722-500mg
Ethyl 4-chloro-2-cyano-6-hydroxybenzoate
1807128-64-8 97%
500mg
839.45 USD 2021-06-18
Alichem
A015017722-250mg
Ethyl 4-chloro-2-cyano-6-hydroxybenzoate
1807128-64-8 97%
250mg
494.40 USD 2021-06-18
Alichem
A015017722-1g
Ethyl 4-chloro-2-cyano-6-hydroxybenzoate
1807128-64-8 97%
1g
1,475.10 USD 2021-06-18

Ethyl 4-chloro-2-cyano-6-hydroxybenzoate 関連文献

Ethyl 4-chloro-2-cyano-6-hydroxybenzoateに関する追加情報

Ethyl 4-chloro-2-cyano-6-hydroxybenzoate (CAS No. 1807128-64-8): A Comprehensive Overview

Ethyl 4-chloro-2-cyano-6-hydroxybenzoate (CAS No. 1807128-64-8) is a significant compound in the realm of chemical and pharmaceutical research, exhibiting a unique molecular structure that has garnered considerable attention from scientists and researchers worldwide. This compound, characterized by its ethyl ester functionality and the presence of both chloro and cyanide substituents, presents a versatile platform for further chemical modifications and biological evaluations.

The molecular formula of Ethyl 4-chloro-2-cyano-6-hydroxybenzoate is C9H5ClN2O3, which underscores its complexity and potential reactivity. The combination of these functional groups makes it an intriguing candidate for various synthetic pathways, particularly in the development of novel pharmaceutical agents. Its structural features are not only chemically intriguing but also biologically relevant, suggesting potential applications in drug discovery and medicinal chemistry.

In recent years, there has been a growing interest in compounds that possess both inhibitory and modulatory properties. Ethyl 4-chloro-2-cyano-6-hydroxybenzoate has been studied for its potential role in modulating various biological pathways, particularly those involving inflammation and oxidative stress. Preliminary studies have indicated that this compound may exhibit anti-inflammatory effects by interacting with key enzymes and signaling molecules involved in the inflammatory response.

The cyano group in Ethyl 4-chloro-2-cyano-6-hydroxybenzoate is particularly noteworthy, as it can serve as a handle for further functionalization through various chemical reactions such as hydrolysis or reduction. This flexibility allows researchers to tailor the compound's properties to specific needs, making it a valuable intermediate in the synthesis of more complex molecules. Additionally, the presence of the hydroxy group provides another site for modification, enabling the creation of derivatives with enhanced solubility or bioavailability.

One of the most promising areas of research involving Ethyl 4-chloro-2-cyano-6-hydroxybenzoate is its potential application in the development of anticancer agents. The structural motifs present in this compound bear a resemblance to known bioactive molecules that have demonstrated efficacy in cancer treatment. By leveraging computational modeling and high-throughput screening techniques, researchers have identified several derivatives of Ethyl 4-chloro-2-cyano-6-hydroxybenzoate that show promising activity against various cancer cell lines.

The synthesis of Ethyl 4-chloro-2-cyano-6-hydroxybenzoate involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps typically include the chlorination of a hydroxylated precursor, followed by cyano group introduction via cyanation reactions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to improve the efficiency and selectivity of these transformations.

In terms of pharmacokinetic properties, Ethyl 4-chloro-2-cyano-6-hydroxybenzoate has been evaluated for its absorption, distribution, metabolism, and excretion (ADME) characteristics. Studies have shown that this compound exhibits moderate solubility in water and lipids, suggesting potential for oral administration. Furthermore, preliminary pharmacokinetic studies indicate that it is metabolically stable and has a reasonable half-life, which are crucial factors for drug candidates.

The safety profile of Ethyl 4-chloro-2-cyano-6-hydroxybenzoate has also been assessed through in vitro toxicity assays. These studies have revealed that the compound exhibits low toxicity at therapeutic concentrations but may cause adverse effects at higher doses. This information is critical for designing safe and effective dosing regimens in future clinical trials.

The role of Ethyl 4-chloro-2-cyano-6-hydroxybenzoate in drug discovery extends beyond its direct biological activity. It serves as a valuable scaffold for generating novel compounds with enhanced pharmacological properties. By incorporating different substituents or altering the core structure, researchers can explore new therapeutic avenues without starting from scratch. This approach is particularly beneficial in cases where existing drugs have limitations or side effects that need to be addressed.

The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery has revolutionized the way compounds like Ethyl 4-chloro-2-cyano-6-hydroxybenzoate are being studied. AI algorithms can predict biological activities based on molecular structures, identify potential lead compounds, and optimize synthetic routes with unprecedented speed and accuracy. These advancements have significantly reduced the time and cost associated with drug development while improving success rates.

In conclusion, Ethyl 4-chloro-2-cyano-6-hydroxybenzoate (CAS No. 1807128-64-8) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in various therapeutic areas, particularly cancer treatment and anti-inflammatory diseases. With ongoing advancements in synthetic chemistry and computational biology, the future prospects for this compound are promising.

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